molecular formula C10H5BrN2O4 B12956295 4-Bromo-8-nitroquinoline-2-carboxylic acid

4-Bromo-8-nitroquinoline-2-carboxylic acid

Cat. No.: B12956295
M. Wt: 297.06 g/mol
InChI Key: SPHANSPEQBJUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-nitroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-nitroquinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-8-nitroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-8-nitroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom may enhance the compound’s binding affinity to specific targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H5BrN2O4

Molecular Weight

297.06 g/mol

IUPAC Name

4-bromo-8-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrN2O4/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13(16)17/h1-4H,(H,14,15)

InChI Key

SPHANSPEQBJUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.